Thermal Stability and Volatility vs. Triphenylene
The melting point (Tm) of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is 231–233 °C, which is 33–37 °C higher than that of its aromatic precursor triphenylene (Tm = 196–200 °C) and significantly higher than the melting point of perhydropyrene (no reported melting point, liquid at room temperature) [1]. Its boiling point (Tb) of 363.3 °C is notably lower than that of triphenylene (Tb = 438 °C), while its density (1.045 g/cm³) is substantially lower than that of triphenylene (1.302 g/cm³) [1]. These differences are critical for applications involving thermal processing or phase-change behavior.
| Evidence Dimension | Melting point, boiling point, and density |
|---|---|
| Target Compound Data | Tm = 231–233 °C; Tb = 363.3 °C; Density = 1.045 g/cm³ |
| Comparator Or Baseline | Triphenylene: Tm = 196–200 °C, Tb = 438 °C, Density = 1.302 g/cm³; Perhydropyrene: no melting point (liquid), Tb = 318.5 °C, Density = 0.962 g/cm³ |
| Quantified Difference | ΔTm = +33 to +37 °C vs. triphenylene; ΔTb = -74.7 °C vs. triphenylene; ΔDensity = -0.257 g/cm³ vs. triphenylene |
| Conditions | Standard laboratory conditions (atmospheric pressure) |
Why This Matters
The higher melting point and intermediate boiling point of dodecahydrotriphenylene make it uniquely suitable for high-temperature processing and as a stable host matrix for inclusion compounds, where its thermal robustness prevents premature guest release compared to lower-melting alternatives.
- [1] Wikipedia. Triphenylene. Available at: https://en.wikipedia.org/wiki/Triphenylene (Accessed 2026-04-20). View Source
